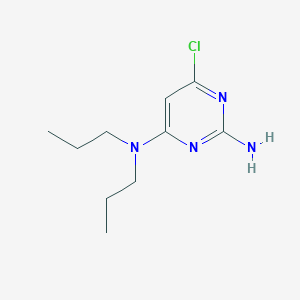

6-氯-N~4~,N~4~-二丙基-2,4-嘧啶二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

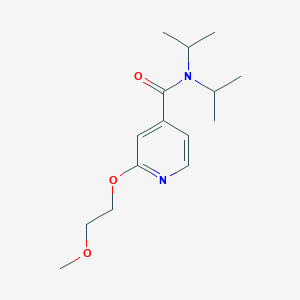

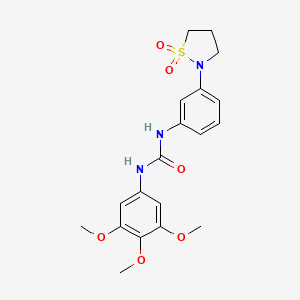

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in medicinal and pharmaceutical applications due to their nitrogen-containing structure. Although the specific compound 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is not directly mentioned in the provided papers, the general class of chloro-substituted pyrimidines is well-represented and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of chloro-substituted pyrimidines can be achieved through various methods. For instance, a series of 6-chloro-2,4-diaminopyrimidines was synthesized and tested as inhibitors of spiroperidol binding, indicating the potential for creating compounds with specific biological activities . Another study reported the synthesis of multinucleate pyrimidine chalcogen derivatives by substituting chlorine with nucleophilic dichalcogenide anions . Additionally, 6-chloro-2-pyridyl esters were synthesized using the DCC method, showcasing the reactivity of these compounds in peptide bond formation . These examples demonstrate the versatility of synthetic approaches for chloro-substituted pyrimidines.

Molecular Structure Analysis

The molecular structure of chloro-substituted pyrimidines has been analyzed using various techniques, including X-ray diffraction and computational methods. The structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine were determined by X-ray methods, revealing planar six-membered rings with significant double-bond character . Another study used X-ray crystallography to determine the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and related compounds . These analyses provide insights into the molecular conformations and potential reactivity of these compounds.

Chemical Reactions Analysis

Chloro-substituted pyrimidines can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine was synthesized through such reactions, highlighting the compound's role as an intermediate in anticancer drug synthesis . The reactivity of these compounds is influenced by the presence of the chlorine atom, which can be selectively substituted to create diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyrimidines are influenced by their molecular structure and substituents. For instance, the presence of chlorine and other substituents can affect the compound's solubility, melting point, and stability. The study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester provided insights into the intermolecular interactions and crystal packing of such compounds, as well as their electronic properties through quantum chemical calculations and Hirshfeld surface analysis . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

科学研究应用

抗疟疾研究

6-氯-N4,N4-二丙基-2,4-嘧啶二胺及其衍生物已在抗疟疾研究领域得到广泛研究。例如,对包括嘧啶二胺衍生物在内的抗疟疾药物的结构、键合和光谱分析进行了研究,以了解它们的相互作用和潜在疗效(Sherlin 等人,2018)。此外,还对类似化合物的合成作为潜在抗疟疾剂进行了研究,突出了人们对该化合物用于治疗疟疾的持续兴趣(Hung & Werbel,1984)。

多巴胺受体研究

已经对嘧啶二胺衍生物作为多巴胺受体抑制剂的潜力进行了研究。合成了一系列 6-氯-2,4-二氨基嘧啶以研究它们对多巴胺受体的亲和力,这可能对神经和精神疾病产生影响(Gueremy 等人,1982)。

抗肿瘤活性

嘧啶二胺衍生物的抗肿瘤活性也一直是研究的主题。已经合成并评估了 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶等化合物抑制肿瘤生长的潜力,证明了该化合物在癌症研究中的相关性(Grivsky 等人,1980)。

材料科学

在材料科学领域,嘧啶二胺的衍生物已被用于合成新型材料。例如,已经使用基于嘧啶的化合物开发了聚酰亚胺和相关的纳米泡沫,用于电子和其他行业(Aram & Mehdipour-Ataei,2013)。

结构化学

结构化学研究利用嘧啶二胺化合物来了解分子几何、键合和相互作用。例如,对氯嘧啶衍生物的结构和光谱特征的研究提供了对其电子和分子性质的见解(Gupta 等人,2006)。

安全和危害

The safety information for “6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

6-chloro-4-N,4-N-dipropylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN4/c1-3-5-15(6-4-2)9-7-8(11)13-10(12)14-9/h7H,3-6H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDMBWALBCIKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)

![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)